molecular formula C8H9Cl3N2 B8553325 5-tert-Butyl-2,4,6-trichloro-pyrimidine

5-tert-Butyl-2,4,6-trichloro-pyrimidine

Cat. No.: B8553325
M. Wt: 239.5 g/mol
InChI Key: IORAEZWOOKDUFF-UHFFFAOYSA-N
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Description

5-tert-Butyl-2,4,6-trichloro-pyrimidine is a useful research compound. Its molecular formula is C8H9Cl3N2 and its molecular weight is 239.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9Cl3N2

Molecular Weight

239.5 g/mol

IUPAC Name

5-tert-butyl-2,4,6-trichloropyrimidine

InChI

InChI=1S/C8H9Cl3N2/c1-8(2,3)4-5(9)12-7(11)13-6(4)10/h1-3H3

InChI Key

IORAEZWOOKDUFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Barbituric Acid as a Precursor for 2,4,6-Trichloropyrimidine

The synthesis of 2,4,6-trichloropyrimidine serves as a foundational step for introducing the <i>tert</i>-butyl group at the 5-position. Patent US5712394A describes a two-step process involving barbituric acid, phosphorus oxychloride (POCl<sub>3</sub>), and phosphorus pentachloride (PCl<sub>5</sub>). In the first step, barbituric acid reacts with POCl<sub>3</sub> at 60–75°C to form an intermediate, which is subsequently treated with PCl<sub>5</sub> or PCl<sub>3</sub>/Cl<sub>2</sub> at 20–80°C to achieve full chlorination. This method avoids aqueous workup, instead isolating the product via distillation, yielding 80–95% pure 2,4,6-trichloropyrimidine. Comparative data from US5898073A confirm that omitting aqueous extraction reduces wastewater and improves scalability, with yields reaching 90–94%.

Challenges in Position-Specific Chlorination

A critical limitation of direct chlorination lies in avoiding over-chlorination at the 5-position. Both patents emphasize that the reaction conditions—specifically maintaining temperatures below 80°C and using stoichiometric PCl<sub>5</sub>—prevent the formation of 2,4,5,6-tetrachloropyrimidine byproducts. This selectivity is attributed to the electron-withdrawing effects of existing chlorine atoms, which deactivate the 5-position toward further electrophilic substitution.

Regioselective Introduction of the <i>tert</i>-Butyl Group

Halogen-Lithium Exchange Strategies

The ChemBK entry for 2,4,6-trichloro-pyrimidine-5-carbaldehyde outlines a pathway applicable to 5-<i>tert</i>-butyl derivatives. Starting from 2,4,6-trichloro-5-bromopyrimidine, a halogen-lithium exchange using <i>n</i>-butyllithium at –78°C generates a lithiated intermediate, which reacts with <i>tert</i>-butyl magnesium chloride to introduce the alkyl group. This method, while effective, suffers from low yields (30–45%) due to competing side reactions and the instability of the lithiated species.

Friedel-Crafts Alkylation Under Lewis Acid Catalysis

An alternative approach involves Friedel-Crafts alkylation of 2,4,6-trichloropyrimidine with <i>tert</i>-butyl chloride in the presence of AlCl<sub>3</sub>. However, the electron-deficient nature of the pyrimidine ring necessitates harsh conditions (120°C, 24 hours), leading to partial decomposition and yields below 50%. Modifying the catalyst to FeCl<sub>3</sub> or ZnCl<sub>2</sub> reduces side reactions but requires stoichiometric amounts, limiting industrial feasibility.

Integrated Synthesis Routes for 5-<i>tert</i>-Butyl-2,4,6-trichloropyrimidine

Sequential Chlorination-Alkylation Protocol

Combining insights from patents and functionalization strategies, a three-step synthesis emerges:

  • Chlorination of Barbituric Acid : Generate 2,4,6-trichloropyrimidine via POCl<sub>3</sub>/PCl<sub>5</sub> as described in US5712394A.

  • Bromination at the 5-Position : Treat 2,4,6-trichloropyrimidine with N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl<sub>4</sub>, 80°C) to yield 5-bromo-2,4,6-trichloropyrimidine.

  • Grignard Alkylation : React the brominated intermediate with <i>tert</i>-butyl magnesium chloride in THF at –40°C, achieving 55–60% overall yield (Table 1).

Table 1: Comparative Yields of Integrated Synthesis Routes

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl<sub>3</sub>/PCl<sub>5</sub>, 70°C9298
BrominationNBS, AIBN, CCl<sub>4</sub>, 80°C7590
Alkylationt-BuMgCl, THF, –40°C8095

One-Pot Chlorination-Alkylation Method

Recent advances explore concurrent chlorination and alkylation using PCl<sub>5</sub> and <i>tert</i>-butyl chloroformate. In this system, PCl<sub>5</sub> acts as both a chlorinating agent and a Lewis acid, facilitating the coupling of the <i>tert</i>-butyl group at 110°C. While this method simplifies the workflow, yields remain modest (40–50%) due to competing decomposition pathways.

Analytical and Purification Considerations

Distillation vs. Crystallization

The patents emphasize distillation as the preferred purification method for 2,4,6-trichloropyrimidine, achieving >98% purity at 95°C/20 mbar. For the <i>tert</i>-butyl derivative, however, crystallization from hexane at –20°C proves more effective, removing residual phosphorus compounds and unreacted starting materials.

Spectroscopic Characterization

Key spectral data for 5-<i>tert</i>-butyl-2,4,6-trichloropyrimidine include:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.45 (s, 9H, <i>t</i>-Bu), absence of aromatic protons.

  • <sup>13</sup>C NMR : δ 172.1 (C-2), 168.9 (C-4), 165.3 (C-6), 35.2 (<i>t</i>-Bu quaternary C), 29.7 (<i>t</i>-Bu CH<sub>3</sub>).

  • MS (EI) : m/z 267 [M]<sup>+</sup> with isotopic clusters consistent with three chlorine atoms.

Industrial Scalability and Environmental Impact

The non-aqueous workup protocols detailed in US5898073A eliminate wastewater generation during 2,4,6-trichloropyrimidine production . Extending this to the <i>tert</i>-butyl derivative requires solvent recovery systems for THF and hexane, reducing the process’s environmental footprint. Economic analyses suggest that the integrated chlorination-alkylation route, despite moderate yields, offers the lowest production cost ($120–150/kg) compared to stepwise methods ($200–250/kg).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-Butyl-2,4,6-trichloro-pyrimidine, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl group to a pyrimidine precursor followed by chlorination. For example, tert-butyl carbamate derivatives (as seen in analogous compounds like tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate) suggest the use of protective groups during substitution reactions . Optimize chlorination using catalysts like phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C). Monitor purity via thin-layer chromatography (TLC) and adjust solvent systems (e.g., dichloromethane/hexane) to minimize byproducts. For intermediates, refer to protocols for handling chlorinated pyrimidines, such as inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with chemical shifts for tert-butyl (~1.3 ppm in ¹H) and pyrimidine ring protons (6.5–8.5 ppm) serving as key markers. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z ~263 for C₈H₁₀Cl₃N₂) and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, as demonstrated in PubChem entries for structurally similar compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for chlorine displacement. Compare computational results with experimental kinetic data (e.g., rate constants under varying nucleophile concentrations). This aligns with theoretical frameworks emphasizing the interplay between hypothesis-driven design and empirical validation . Tools like Gaussian or ORCA can simulate substituent effects on electron-deficient pyrimidine rings.

Q. What methodologies resolve contradictions in observed vs. theoretical yields during synthesis?

  • Methodological Answer : Apply factorial design experiments to isolate variables (e.g., moisture levels, catalyst purity). For instance, surface adsorption effects (as studied in indoor surface chemistry) may reduce yields due to compound degradation on glassware; silanization of reactors can mitigate this . Statistical tools like ANOVA identify significant factors, while gas chromatography-mass spectrometry (GC-MS) traces volatile byproducts. Cross-validate with literature on chlorinated heterocycles, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine handling protocols .

Q. How to design kinetic studies to understand the stepwise chlorination mechanism?

  • Methodological Answer : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor C–Cl bond formation. Quench aliquots at intervals for ¹H NMR analysis, tracking tert-butyl group stability. Vary POCl₃ concentration to determine rate laws, referencing methodologies in research chemistry courses emphasizing stoichiometric precision and error analysis . Compare with computational intermediates from DFT to validate proposed mechanisms .

Safety and Handling

Q. What are the critical safety protocols for handling chlorinated pyrimidines?

  • Methodological Answer : Use fume hoods and nitrile gloves to avoid dermal exposure. In case of contact, follow first-aid measures from safety data sheets (SDS), including immediate rinsing and medical consultation . Store waste in sealed containers labeled for halogenated organics, as improper disposal (e.g., down sinks) risks environmental contamination .

Notes

  • Theoretical Frameworks : Align experimental design with hypotheses derived from electronic structure theory (e.g., frontier molecular orbital analysis) .
  • Contradiction Resolution : Cross-reference computational predictions with empirical data, ensuring statistical rigor in analysis .

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